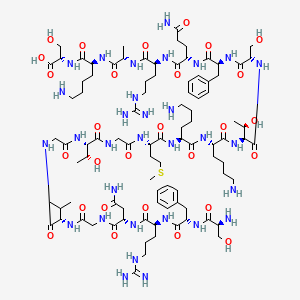
Neuropeptide S (human)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neuropeptide S (NPS) is a neuropeptide found in the human and mammalian brain. It’s mainly produced by neurons in the amygdala and between Barrington’s nucleus and the locus coeruleus . NPS binds specifically to a G protein-coupled receptor, NPSR . Animal studies show that NPS suppresses anxiety and appetite, induces wakefulness and hyperactivity, including hyper-sexuality, and plays a significant role in the extinction of conditioned fear .
Synthesis Analysis
Neuropeptides are synthesized from inactive precursor proteins called prepropeptides . The signal peptide sequence guides the protein to the secretory pathway, starting at the endoplasmic reticulum. The signal peptide sequence is removed in the endoplasmic reticulum, yielding a propeptide. The propeptide travels to the Golgi apparatus where it is proteolytically cleaved and processed into multiple peptides .Molecular Structure Analysis
The molecular structure of NPS is complex and involves a variety of interactions with other molecules. NPS is a peptide of 20 amino acids that contains a perfectly conserved serine (single amino acid code “S”) at the N-terminus in all species analyzed .Chemical Reactions Analysis
Neuropeptides are released by dense core vesicles after depolarization of the cell . Neuropeptides utilize volume transmission and are not reuptaken quickly, allowing diffusion across broad areas (nm to mm) to reach targets .Physical And Chemical Properties Analysis
The physical and chemical properties of NPS include its molecular weight and its form. The molecular weight of NPS is 2187.5 and it is typically found in a solid form .科学的研究の応用
Transnasal Neuropeptides for Brain Research : Neuropeptides, including Neuropeptide S, are crucial neuronal messengers influencing neurobehavioral functions. However, systemic administration of neuropeptides does not easily cross the blood-brain barrier and can cause hormone-like side effects. Intranasal administration of peptides, including Neuropeptide S, has been found to provide direct access to the cerebrospinal fluid, bypassing the bloodstream, which can be beneficial for experimental and therapeutic use in humans (Born et al., 2002).
Neuropeptides in Physiology and Pathophysiology : Neuropeptide S is part of a larger family of peptides that play significant roles in various physiological functions, impacting everything from development to homeostasis and injury/regeneration. These peptides are also important in understanding the pathophysiology of diseases (Miyata et al., 2010).
Proteolytic Processing of Proneuropeptides : The transformation of proneuropeptides into active neuropeptides like Neuropeptide S involves specific proteases. Understanding these proteolytic pathways is crucial for comprehending how neuropeptides are synthesized and how they function in neurotransmission and endocrine regulation. This knowledge is also vital for developing pharmacological strategies for regulating neuropeptide functions (Hook et al., 2008).
Neuropeptide Database and Classification : An online database, www.neuropeptides.nl, provides comprehensive information on neuropeptides, including Neuropeptide S. This resource offers insights into the structural features, receptors, and brain expression of various neuropeptides, highlighting their crucial role in neuronal communication (Burbach, 2010).
Neuropeptides in Cancer : Neuropeptides, including Neuropeptide S, are increasingly recognized for their role in cellular growth, including in cancer cells. Understanding the relationship between neuropeptides and cancer can help in the design of peptide-based cancer prognosis, diagnosis, and treatment (Zhao et al., 2017).
Structural Analysis and Synthesis of Neuropeptides : Studies have focused on synthesizing and analyzing the structure of neuropeptides like Neuropeptide S. Such research provides critical insights into the peptide's biological functions and potential therapeutic applications (Mierke et al., 1992).
Neuropeptides in Brain Signaling and Pharmacology : Neuropeptide S plays a significant role in brain function and behavior. Understanding its involvement in various physiological processes opens possibilities for developing new treatments for disorders like anxiety, depression, and other neuropsychiatric conditions (Wettstein et al., 1995).
作用機序
将来の方向性
The NPS system is a relatively new area of study, and there is much to learn about its pharmacology, anatomical distribution, and functional involvement in various physiological effects . Future research will likely focus on understanding the therapeutic potential of drugs modulating NPS signaling .
特性
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C93H155N31O28S/c1-48(2)72(122-70(133)43-106-77(137)64(41-68(99)131)119-80(140)59(29-20-37-105-93(102)103)115-85(145)62(117-76(136)54(97)45-125)39-52-21-9-7-10-22-52)88(148)107-44-71(134)123-73(50(4)128)89(149)108-42-69(132)110-61(32-38-153-6)83(143)112-56(26-14-17-34-95)79(139)113-57(27-15-18-35-96)84(144)124-74(51(5)129)90(150)120-65(46-126)87(147)118-63(40-53-23-11-8-12-24-53)86(146)116-60(30-31-67(98)130)82(142)114-58(28-19-36-104-92(100)101)78(138)109-49(3)75(135)111-55(25-13-16-33-94)81(141)121-66(47-127)91(151)152/h7-12,21-24,48-51,54-66,72-74,125-129H,13-20,25-47,94-97H2,1-6H3,(H2,98,130)(H2,99,131)(H,106,137)(H,107,148)(H,108,149)(H,109,138)(H,110,132)(H,111,135)(H,112,143)(H,113,139)(H,114,142)(H,115,145)(H,116,146)(H,117,136)(H,118,147)(H,119,140)(H,120,150)(H,121,141)(H,122,133)(H,123,134)(H,124,144)(H,151,152)(H4,100,101,104)(H4,102,103,105)/t49-,50+,51+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-,74-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCUKBVXFDZBKP-XJEBPGRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C93H155N31O28S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2187.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)


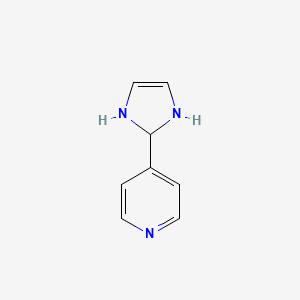
![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)
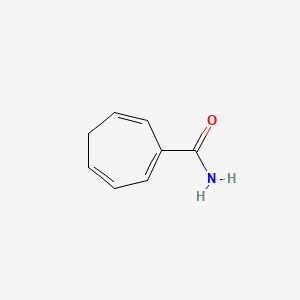
![4-Hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B561497.png)
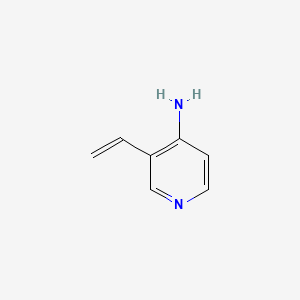
![2-Azabicyclo[4.1.0]heptane,1-isopropyl-5-methyl-(6CI)](/img/no-structure.png)
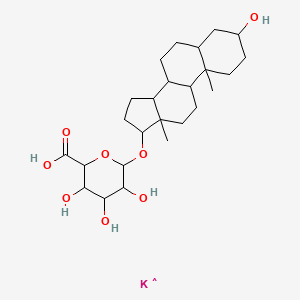
![1-Acetyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-4-sulfonic acid](/img/structure/B561507.png)